5-methyl-2-phenyl-7-(piperazine-1-carbonyl)-2H,3H,5H-pyrazolo[4,3-c]pyridin-3-one
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Overview
Description
The compound “5-Methyl-2-phenyl-7-(piperazine-1-carbonyl)pyrazolo[4,3-c]pyridin-3-one” is a pyrazole derivative. Pyrazoles are a class of compounds that have a wide range of applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry .
Synthesis Analysis
The synthesis of pyrazole derivatives like “5-Methyl-2-phenyl-7-(piperazine-1-carbonyl)pyrazolo[4,3-c]pyridin-3-one” can be achieved through various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach .Molecular Structure Analysis
The molecular structure of pyrazole derivatives is characterized by a five-membered heterocyclic aromatic ring molecule comprising two nitrogen (N) atoms at positions 1 and 2 and three carbon © atoms .Chemical Reactions Analysis
The chemical reactions involving pyrazole derivatives are diverse and depend on the specific compound. The synthesis methods are systematized according to the method to assemble the pyrazolopyridine system .Scientific Research Applications
Tautomerism and Structural Transformation
- Tautomerism of Aza Heterocycles: Research on 5-Methyl-2-phenyl-3,3a,4,5,6,7-hexahydro-2H-pyrazolo[4,3-c]pyridin-3-one has revealed its existence as a zwitterion with a proton localized on the nitrogen atom of the piperidine ring. The compound is stable in crystal form but unstable in solution, leading to a complex mixture of products upon attempted recrystallization or synthesis. The study identified several transformation products, providing insights into the compound's chemical behavior and potential applications in material science and pharmaceutical development (Gubaidullin et al., 2014).
Synthesis and Derivative Formation
- Synthesis of Novel Derivatives: A study on the synthesis of novel pyrazolo[5,1-c]triazines, isoxazolo[3,4-d] pyrimidine, and pyridine derivatives containing the benzofuran moiety demonstrated the versatility of using 5-Methyl-2-phenyl-7-(piperazine-1-carbonyl)pyrazolo[4,3-c]pyridin-3-one as a precursor. This research highlights its potential for creating a wide range of heterocyclic compounds with possible applications in drug discovery and development (Abdelhamid et al., 2012).
Enzyme Inhibition and Antibacterial Activity
- Mycobacterium tuberculosis Inhibition: Derivatives of 5-Methyl-2-phenyl-7-(piperazine-1-carbonyl)pyrazolo[4,3-c]pyridin-3-one have been explored for their inhibitory activity against Mycobacterium tuberculosis pantothenate synthetase. This suggests their potential role in addressing tuberculosis by targeting specific bacterial enzymes, contributing to the development of novel antibacterial agents (Samala et al., 2013).
Heterocyclic Compound Synthesis
- Creation of Heterocyclic Compounds: Research into the Claisen-Schmidt type reaction involving 1-(2-ethoxyethyl)piperidin-4-one has led to the synthesis of 7-Arylidene-3,3a,4,5,6,7-(hexahydro-5-(2-ethoxyethyl)-2-phenyl-3-aryl-2H-pyrazolo[4,3-c]pyridines. This work not only showcases the compound's utility in synthesizing complex heterocyclic structures but also contributes to the broader chemical synthesis domain by enabling the exploration of new materials and pharmaceuticals (Koshetova et al., 2022).
Mechanism of Action
Target of Action
Similar compounds in the pyrazolo[3,4-b]pyridine family have been known to interact with various biological targets .
Mode of Action
It’s known that the pyrazolo[3,4-b]pyridine family of compounds can interact with their targets in various ways, leading to different biochemical changes .
Biochemical Pathways
Compounds in the pyrazolo[3,4-b]pyridine family have been known to affect various biochemical pathways .
Result of Action
Similar compounds in the pyrazolo[3,4-b]pyridine family have been known to induce various molecular and cellular effects .
Future Directions
The future directions for research on “5-Methyl-2-phenyl-7-(piperazine-1-carbonyl)pyrazolo[4,3-c]pyridin-3-one” and similar compounds could involve further exploration of their potential applications in medicinal chemistry and drug discovery, given their demonstrated activity against certain types of bacteria . Further studies could also explore the synthesis of these compounds using green chemistry approaches .
Properties
IUPAC Name |
5-methyl-2-phenyl-7-(piperazine-1-carbonyl)pyrazolo[4,3-c]pyridin-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N5O2/c1-21-11-14(17(24)22-9-7-19-8-10-22)16-15(12-21)18(25)23(20-16)13-5-3-2-4-6-13/h2-6,11-12,19H,7-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CFLGUGAGTDEXFJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C2C(=NN(C2=O)C3=CC=CC=C3)C(=C1)C(=O)N4CCNCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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